molecular formula C13H12N2O5S B5800853 N-(2-hydroxy-5-methylphenyl)-4-nitrobenzenesulfonamide

N-(2-hydroxy-5-methylphenyl)-4-nitrobenzenesulfonamide

Cat. No. B5800853
M. Wt: 308.31 g/mol
InChI Key: PGVLFFHIIKCKEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-5-methylphenyl)-4-nitrobenzenesulfonamide, also known as HMPS, is a chemical compound with potential applications in scientific research. It belongs to the sulfonamide class of compounds and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

N-(2-hydroxy-5-methylphenyl)-4-nitrobenzenesulfonamide acts as an inhibitor of carbonic anhydrase enzymes, which are involved in the regulation of acid-base balance in the body. By inhibiting these enzymes, this compound can disrupt the acid-base balance and lead to a decrease in pH. This can have implications for various physiological processes, including respiration and metabolism.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and disrupt the microtubule network. It has also been found to induce oxidative stress and activate the MAPK signaling pathway. Additionally, this compound has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-hydroxy-5-methylphenyl)-4-nitrobenzenesulfonamide in lab experiments is its high purity and stability. It can also be easily synthesized in large quantities, making it a cost-effective option for research. However, one limitation of using this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-(2-hydroxy-5-methylphenyl)-4-nitrobenzenesulfonamide in scientific research. One potential application is in the development of new cancer treatments. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further study. Additionally, this compound could be used as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to amyloid beta plaques in the brain. Finally, this compound could be further studied as a fluorescent probe for protein labeling, as it has shown potential in this application.

Synthesis Methods

N-(2-hydroxy-5-methylphenyl)-4-nitrobenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 2-hydroxy-5-methylbenzenesulfonamide with nitric acid and sulfuric acid. The resulting product is then reacted with sodium hydroxide and 4-nitrobenzenesulfonyl chloride to yield this compound. This synthesis method has been optimized to yield high purity this compound with good yields.

Scientific Research Applications

N-(2-hydroxy-5-methylphenyl)-4-nitrobenzenesulfonamide has been used in various scientific research applications, including as an inhibitor of carbonic anhydrase enzymes, as a fluorescent probe for protein labeling, and as a photosensitizer for photodynamic therapy. It has also been studied for its potential use in cancer treatment and as a diagnostic tool for Alzheimer's disease.

properties

IUPAC Name

N-(2-hydroxy-5-methylphenyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S/c1-9-2-7-13(16)12(8-9)14-21(19,20)11-5-3-10(4-6-11)15(17)18/h2-8,14,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVLFFHIIKCKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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